molecular formula C10H7FN2O4 B8164196 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate

Cat. No.: B8164196
M. Wt: 238.17 g/mol
InChI Key: FOJXSWXDBLATDO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring and a fluorinated nicotinic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent volume, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The fluorinated nicotinate moiety can mimic the natural ligand, allowing the compound to bind to the receptor and modulate its activity. This interaction can influence various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 5-chloronicotinate
  • 2,5-Dioxopyrrolidin-1-yl 5-bromonicotinate
  • 2,5-Dioxopyrrolidin-1-yl 5-iodonicotinate

Uniqueness

2,5-Dioxopyrrolidin-1-yl 5-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of more potent and selective drugs .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJXSWXDBLATDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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